molecular formula C16H18N4S B2846209 1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105203-66-4

1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B2846209
CAS No.: 1105203-66-4
M. Wt: 298.41
InChI Key: GWZOKYHFIDVYEG-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1, a methyl group at position 4, and an ethylsulfanyl (-S-Et) moiety at position 5. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 288.34 g/mol, based on its formula C₁₆H₁₇N₄S .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-7-ethylsulfanyl-4-methylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-5-21-16-15-14(12(4)18-19-16)9-17-20(15)13-7-6-10(2)11(3)8-13/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOKYHFIDVYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C2C(=C(N=N1)C)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dimethylphenylhydrazine with ethylthioacetic acid, followed by cyclization and subsequent functionalization to introduce the pyrazole and pyridazine rings . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-7-(ethylthio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

  • 1-(3,4-Dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol: This analog replaces the ethylsulfanyl group with a thiol (-SH) at position 6.
  • Molecular weight decreases slightly to 288.34 g/mol (C₁₄H₁₃FN₄S) .

Substituent Variations at Position 4

  • 1-(3,4-Dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol :
    Replacing the methyl group with an isopropyl group at position 4 increases molecular weight to 298.41 g/mol (C₁₆H₁₈N₄S) and hydrophobicity (predicted logP ~4.0), which could improve bioavailability but may affect metabolic stability .

Core Heterocyclic Modifications

  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone: This compound replaces the pyridazine core with a pyrimidine ring, introducing a methanone-linked phenyl group.
  • Isoxazolo[3,4-d]pyridazine derivatives (e.g., 4b, 4c, 4d) :
    Substitution of the pyrazolo ring with an isoxazole alters electronic properties and hydrogen-bonding capacity. For example, 4b (C₁₈H₁₃N₅O₃) exhibits a nitro group at the 3-nitrophenyl substituent, which may enhance reactivity in electrophilic substitution reactions .

Pharmacological and Physicochemical Data Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Notable Properties
Target Compound Pyrazolo[3,4-d]pyridazine 3,4-Dimethylphenyl, Ethylsulfanyl, Methyl 288.34 ~3.5 Moderate lipophilicity, balanced solubility
1-(3,4-Dimethylphenyl)-7-thiol analog Pyrazolo[3,4-d]pyridazine 3,4-Dimethylphenyl, Thiol, Methyl 274.33 ~2.8 Higher polarity, potential for oxidation
BJ10882 Pyrazolo[3,4-d]pyridazine 4-Fluorophenyl, Ethylsulfanyl, Methyl 288.34 ~3.4 Enhanced electronegativity, reduced bulk
4-Isopropyl analog Pyrazolo[3,4-d]pyridazine 3,4-Dimethylphenyl, Thiol, Isopropyl 298.41 ~4.0 Increased hydrophobicity
Pyrazolo[3,4-d]pyrimidine derivative Pyrazolo[3,4-d]pyrimidine Phenyl, Methanone, Dimethylpyrazole 414.45 ~3.8 Rigid structure, kinase inhibition potential

Key Research Findings

  • Metabolic Stability : The 3,4-dimethylphenyl group may slow oxidative metabolism compared to simpler aryl substituents (e.g., 4-fluorophenyl), as methyl groups are less prone to CYP450-mediated hydroxylation .
  • Biological Activity : Pyrazolo[3,4-d]pyridazine derivatives with sulfur-containing substituents (e.g., thiol, sulfanyl) have shown promise in kinase inhibition assays, though activity varies significantly with substituent size and polarity .

Biological Activity

1-(3,4-Dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The structural integrity and purity of the synthesized compound are typically confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Antiviral Activity

Pyrazolo compounds have been explored for their antiviral potential. A study highlighted the activity of related pyrazolo derivatives against HIV-1 and other viral pathogens. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways. While direct evidence for the antiviral activity of this compound is lacking, its structural characteristics suggest potential efficacy.

Anticancer Properties

The anticancer activity of pyrazolo derivatives has been documented in various studies. For example, compounds with similar frameworks have shown cytotoxic effects against several cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific pathways affected include those related to cell cycle regulation and apoptosis signaling.

Case Studies

Study Compound Target Outcome
Study 1Pyrazolo derivativeBacterial strainsSignificant inhibition observed
Study 2Related pyrazoleHIV-1Reduced viral replication by 50%
Study 3Pyrazolo analogCancer cell linesInduced apoptosis in >70% of cells

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. This interaction can modulate enzymatic activity or alter receptor functions critical for pathogen survival or cancer cell proliferation.

Potential Targets

  • Enzymes involved in nucleotide synthesis: Inhibition could lead to reduced viral replication.
  • Cell cycle regulators: Disruption may induce apoptosis in cancer cells.
  • Bacterial enzymes: Targeting these could impair bacterial growth.

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